molecular formula C26H21ClN4O4 B13893771 4-chloro-N-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)benzamide

4-chloro-N-(6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-yl)benzamide

Cat. No.: B13893771
M. Wt: 488.9 g/mol
InChI Key: WBDUDLHFPDBXDA-UHFFFAOYSA-N
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Description

4-chloro-N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers. Its structure comprises a benzamide core linked to a quinoline and indazole moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions, including the condensation of appropriate aniline derivatives with aldehydes, followed by cyclization and chlorination to introduce the chloro group.

    Synthesis of the Indazole Moiety: The indazole ring is formed by the cyclization of hydrazine derivatives with suitable ketones or aldehydes.

    Coupling Reactions: The quinoline and indazole moieties are then coupled through an ether linkage, typically using a base-catalyzed reaction.

    Formation of the Benzamide Core:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides and related derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-chloro-N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival. This inhibition leads to apoptosis (programmed cell death) of cancer cells and a reduction in tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6,7-dimethoxyquinoline
  • 2-chloro-4-((6,7-dimethoxyquinazolin-4-yl)oxy)aniline
  • 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline

Uniqueness

4-chloro-N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]benzamide is unique due to its specific combination of quinoline and indazole moieties, which confer distinct biological activities. Its ability to selectively inhibit certain kinases makes it a valuable compound in cancer research and drug development.

Properties

Molecular Formula

C26H21ClN4O4

Molecular Weight

488.9 g/mol

IUPAC Name

4-chloro-N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]benzamide

InChI

InChI=1S/C26H21ClN4O4/c1-31-21-12-17(35-22-10-11-28-20-14-24(34-3)23(33-2)13-19(20)22)8-9-18(21)25(30-31)29-26(32)15-4-6-16(27)7-5-15/h4-14H,1-3H3,(H,29,30,32)

InChI Key

WBDUDLHFPDBXDA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)NC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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